molecular formula C20H21ClFN3O3S B2628665 N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252927-92-6

N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No. B2628665
CAS RN: 1252927-92-6
M. Wt: 437.91
InChI Key: XAUQINZHSIIAFN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C20H21ClFN3O3S and its molecular weight is 437.91. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiallergic Potential

  • A study by Menciu et al. (1999) discusses the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, highlighting their potential as antiallergic agents. This research could be relevant to the scientific applications of the specified compound, considering its structural similarities and potential biological activities (Menciu et al., 1999).

Antitumor Activities

  • Xiong Jing (2011) synthesized derivatives containing structural elements similar to the specified compound, which showed selective antitumor activities. This suggests potential research applications of the compound in cancer treatment (Xiong Jing, 2011).
  • Hafez and El-Gazzar (2017) explored thieno[3,2-d]pyrimidine derivatives with notable anticancer activity. This provides insights into the possible antitumor applications of related compounds (Hafez & El-Gazzar, 2017).

Herbicidal Activity

  • Wu et al. (2011) studied N-(2-fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives, revealing their herbicidal activities. This suggests a potential application of the compound in agricultural sciences (Wu et al., 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Mary et al. (2020) conducted studies on benzothiazolinone acetamide analogs, examining their photovoltaic efficiency and ligand-protein interactions. These findings could be extrapolated to similar compounds, indicating their potential in renewable energy and biochemical research (Mary et al., 2020).

Anticytomegalovirus Activity

  • Research by Paramonova et al. (2020) on N-aryl acetamides with anticytomegalovirus activity highlights the potential application of similar compounds in virology and pharmaceutical research (Paramonova et al., 2020).

Antimicrobial Evaluation

  • Vlasov et al. (2022) synthesized 6-heteryl-thieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, assessing their antimicrobial activity. This suggests a research application for the specified compound in the field of antimicrobial drug development (Vlasov et al., 2022).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the reaction of 3-chloro-4-fluorobenzylamine with 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "3-chloro-4-fluorobenzylamine", "2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 3-chloro-4-fluorobenzylamine in a suitable solvent (e.g. dichloromethane) and add a base (e.g. triethylamine) to the solution.", "Step 2: Slowly add 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl chloride to the solution while stirring.", "Step 3: Allow the reaction mixture to stir at room temperature for several hours.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization to obtain N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide as a solid." ] }

CAS RN

1252927-92-6

Product Name

N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Molecular Formula

C20H21ClFN3O3S

Molecular Weight

437.91

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C20H21ClFN3O3S/c1-12(2)5-7-24-19(27)18-16(6-8-29-18)25(20(24)28)11-17(26)23-10-13-3-4-15(22)14(21)9-13/h3-4,6,8-9,12H,5,7,10-11H2,1-2H3,(H,23,26)

InChI Key

XAUQINZHSIIAFN-UHFFFAOYSA-N

SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC(=C(C=C3)F)Cl

solubility

not available

Origin of Product

United States

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